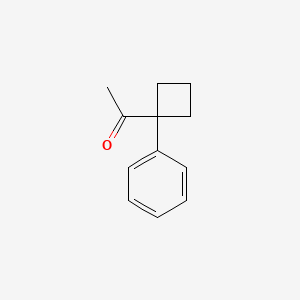

1-(1-Phenylcyclobutyl)ethanone

Description

Contextualization within Acyclic and Cyclic Ketone Systems

Ketones are a fundamental class of organic compounds characterized by a carbonyl group (C=O) bonded to two other carbon atoms. researchgate.net Their chemistry is dominated by the electrophilicity of the carbonyl carbon and the acidity of the α-hydrogens. In acyclic ketones, the carbon chain is flexible, allowing for relatively unhindered reactions.

Cyclic ketones, however, introduce conformational constraints that can significantly influence their reactivity. The size of the ring plays a crucial role in determining these properties. For instance, cyclopentanone (B42830) and cyclohexanone (B45756) have relatively low ring strain, while cyclobutane (B1203170) possesses a significantly higher strain energy due to the deviation of its bond angles from the ideal tetrahedral angle of 109.5° to approximately 90°. libretexts.orgmasterorganicchemistry.com This inherent strain in the cyclobutane ring of 1-(1-phenylcyclobutyl)ethanone is a defining feature that governs its chemical behavior.

Significance of the 1-Phenylcyclobutyl Moiety in Organic Systems

The 1-phenylcyclobutyl moiety is a structural motif that has gained increasing attention in medicinal chemistry and organic synthesis. Cyclobutanes, in general, are recognized for their unique three-dimensional shape and rigidity, which can impart favorable pharmacological properties such as metabolic stability and binding efficiency when incorporated into drug candidates. nih.gov

Overview of Academic Research Trajectories for Strained Ring Systems Containing Ketone Functionalities

Research into strained ring systems containing ketone functionalities has followed several key trajectories, with a significant focus on their unique photochemical and synthetic applications. The high ring strain in molecules like cyclobutanone (B123998) makes them susceptible to ring-opening reactions, offering pathways to complex molecular architectures. wikipedia.org

A prominent area of investigation is the Norrish reaction, a photochemical process that involves the cleavage of aldehydes and ketones. wikipedia.org For cyclic ketones, Norrish Type I reactions involve the cleavage of the α-carbon-carbonyl bond, leading to the formation of a biradical intermediate. youtube.comkvmwai.edu.in This intermediate can then undergo various secondary reactions, including decarbonylation or intramolecular hydrogen abstraction. kvmwai.edu.in

Furthermore, recent research has explored the use of cyclobutyl ketones in C-H functionalization strategies. For example, cyclobutyl aryl ketones can undergo Norrish-Yang cyclization, a type of Norrish Type II reaction, to form bicyclo[1.1.1]pentan-2-ols. nih.gov These intermediates can then be used in further synthetic transformations, highlighting the value of strained ketones as building blocks for complex molecules. nih.gov The study of these reactions provides insights into fundamental chemical principles and enables the development of novel synthetic methodologies.

Structure

3D Structure

Properties

IUPAC Name |

1-(1-phenylcyclobutyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-10(13)12(8-5-9-12)11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOTZEZSQGAVDGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40509087 | |

| Record name | 1-(1-Phenylcyclobutyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40509087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3972-67-6 | |

| Record name | 1-(1-Phenylcyclobutyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40509087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1-phenylcyclobutyl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 1 Phenylcyclobutyl Ethanone and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves breaking down a target molecule into simpler, commercially available starting materials. ias.ac.inamazonaws.comicj-e.org For 1-(1-phenylcyclobutyl)ethanone, the most logical disconnections are at the bonds connecting the acetyl group and the phenyl group to the cyclobutane (B1203170) core. This approach simplifies the target molecule into key precursors.

Key Precursors and Synthetic Intermediates

A primary disconnection of the acetyl group from the cyclobutane ring suggests a precursor such as 1-phenylcyclobutanecarbonyl chloride or 1-phenylcyclobutanecarboxylic acid. chem-tools.comnih.gov The latter can be prepared through methods like the hydrolysis of 1-cyano-1-carboxycyclobutane or the decarboxylation of 1,1-cyclobutanedicarboxylic acid. orgsyn.orgwikipedia.org Another key disconnection involves the bond between the phenyl group and the cyclobutane ring, which points towards cyclobutanone (B123998) or a related derivative as a starting point.

Further analysis reveals other important intermediates, including α-haloketones. These compounds are versatile building blocks in organic synthesis due to their two adjacent electrophilic centers, the carbonyl carbon and the α-halocarbon. nih.govnih.gov They can be synthesized through the reaction of enolizable aromatic ketones with electrophilic halogens. nih.gov

Classical and Modern Synthetic Routes

The synthesis of this compound and its analogs can be achieved through various established and contemporary chemical reactions.

Acylation Reactions (e.g., Friedel-Crafts Acylation with Cyclobutyl-Containing Acyl Chlorides)

A prominent method for introducing the phenyl group onto the cyclobutane ring is the Friedel-Crafts acylation. organic-chemistry.orgsigmaaldrich.comlibretexts.org This electrophilic aromatic substitution reaction involves reacting an arene, in this case benzene (B151609), with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride. sigmaaldrich.comchemguide.co.ukmasterorganicchemistry.com For the synthesis of this compound, this would involve the acylation of benzene with 1-cyclobutanecarbonyl chloride, followed by subsequent modifications. The reaction proceeds through the formation of an acylium ion, which then acts as an electrophile. sigmaaldrich.com

| Reactants | Catalyst | Product | Reaction Type |

| Benzene and Ethanoyl chloride | Aluminum chloride | Phenylethanone | Friedel-Crafts Acylation chemguide.co.uk |

| Arenes and Acyl chlorides/anhydrides | Strong Lewis acid | Monoacylated products | Friedel-Crafts Acylation sigmaaldrich.com |

Reactions Involving Cyclobutane Ring Formation or Modification

The inherent ring strain of cyclobutanes makes their formation challenging but also renders them useful in organic synthesis. baranlab.org Methods for forming the cyclobutane ring include [2+2] cycloadditions of olefins, which can be initiated photochemically or catalyzed by transition metals. baranlab.orgorganic-chemistry.orgharvard.edu For instance, the photocycloaddition of an enone can lead to the formation of a cyclobutane ring with good diastereoselectivity. organic-chemistry.org

Once formed, the cyclobutane ring can be modified. For example, ring-expansion reactions of cyclobutanone derivatives can provide access to functionalized cyclopentanones and other larger ring systems. organic-chemistry.orgresearchgate.net

Evolution of Synthetic Strategies for this compound and Related Structures

The synthetic strategies for constructing molecules containing the 1-phenylcyclobutyl moiety have evolved over time. Early methods often relied on multi-step sequences starting from simple cyclobutane precursors. For example, the synthesis of cyclobutanecarboxylic acid was achieved through the decarboxylation of 1,1-cyclobutanedicarboxylic acid, which itself was prepared from the condensation of ethyl malonate with trimethylene bromide. orgsyn.org

More contemporary approaches focus on developing more efficient and stereoselective methods. This includes the use of transition-metal-catalyzed reactions and photochemical methods to construct the cyclobutane ring with greater control over the stereochemistry. baranlab.orgorganic-chemistry.org The development of new catalysts and reagents continues to refine the synthesis of these complex structures.

Advanced Synthetic Approaches

Modern synthetic chemistry offers advanced methodologies for the construction of complex molecules like this compound. These approaches often aim for higher efficiency, selectivity, and milder reaction conditions. For instance, visible-light photocatalysis has emerged as a powerful tool for [2+2] enone cycloadditions, providing excellent diastereoselectivity in the formation of cyclobutane products. organic-chemistry.org Additionally, novel catalytic systems, such as the use of a chiral dual-hydrogen-bond donor with hydrogen chloride, have enabled highly enantioselective conversions of vinylic cyclopropyl (B3062369) alcohols into cyclobutanone products with α-quaternary stereocenters. organic-chemistry.org These advanced methods represent the forefront of synthetic strategies for accessing complex cyclobutane-containing molecules.

Transition Metal-Catalyzed Processes for Carbon-Carbon Bond Formation

Transition metal catalysis provides powerful and efficient pathways for the formation of carbon-carbon bonds, which are essential for synthesizing complex molecules like this compound. pkusz.edu.cn These methods are particularly valuable for creating the challenging bond between the phenyl group and the cyclobutane ring or for functionalizing the cyclobutane core.

One of the most advanced strategies involves the palladium(II)-catalyzed C(sp³)–H arylation of cyclobutyl ketones. nih.gov This approach directly forges the aryl-cyclobutane bond by activating a typically inert C-H bond. The reaction often utilizes a directing group to position the metal catalyst correctly for the C-H activation step. For instance, ketones can be converted into transient enamines or imines that direct the palladium catalyst to a specific β-C-H bond on the cyclobutane ring for arylation. acs.org This method demonstrates the ability to construct structurally complex products from simpler starting materials. nih.gov

Another key strategy is the use of transition metal-catalyzed cross-coupling reactions to introduce the cyclobutyl moiety. rsc.org This can involve the coupling of an organometallic cyclobutyl nucleophile (e.g., cyclobutylzinc or cyclobutylboronic acid derivatives) with an aryl halide, or conversely, the reaction of an aryl organometallic reagent with a cyclobutyl electrophile. While effective, the synthesis of the required organometallic cyclobutane precursors can be challenging.

Furthermore, rhodium-catalyzed reactions involving benzocyclobutenones have been explored for C-C bond activation, providing a pathway to build more complex, fused-ring analogues. researchgate.net These strain-release-driven reactions highlight the utility of transition metals in manipulating strained ring systems to construct elaborate molecular architectures. researchgate.net

Stereoselective and Enantioselective Synthetic Pathways

Controlling the three-dimensional arrangement of atoms is a central challenge in modern organic synthesis. For analogues of this compound that contain additional stereocenters, or for the synthesis of a single enantiomer, stereoselective and enantioselective methods are paramount. chemistryviews.org These strategies aim to produce a specific stereoisomer, which is crucial in fields like medicinal chemistry where different enantiomers can have vastly different biological activities.

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

In the context of synthesizing chiral analogues of this compound, a chiral auxiliary could be appended to a cyclobutanecarboxylic acid precursor. For example, amides formed from pseudoephedrine can effectively direct the stereochemistry of alkylation at the α-position. wikipedia.org A similar strategy could be envisioned where a cyclobutane derivative bearing a chiral auxiliary is used to control the introduction of either the phenyl or acetyl group precursors. Another approach involves the use of chiral auxiliaries in [2+2] photocycloaddition reactions to create the cyclobutane ring itself with a degree of diastereomeric excess. acs.org The classic Evans oxazolidinone auxiliaries have been widely used to set stereocenters in a multitude of syntheses and serve as a benchmark for this type of stereo-control. wikipedia.org

Enantioselective catalysis involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. This is often a more efficient and atom-economical approach than using stoichiometric chiral auxiliaries.

A prominent example directly relevant to the synthesis of chiral cyclobutyl ketones is the Pd(II)-catalyzed enantioselective β-C(sp³)–H arylation using a chiral transient directing group. nih.gov In this methodology, a chiral amino acid is used to form a transient chiral enamine with the cyclobutyl ketone substrate. This complex then directs a palladium catalyst to selectively functionalize one of two prochiral C-H bonds, leading to a product with high enantioselectivity. nih.govacs.org This method allows for the efficient synthesis of chiral trisubstituted cyclobutanes from simpler monosubstituted precursors. nih.gov

The effectiveness of this strategy is highlighted by the successful arylation of various cyclobutyl ketones with different aryl sources, achieving high yields and excellent enantiomeric ratios (er).

| Substrate (Ketone) | Coupling Partner (Aryl Source) | Product | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|---|---|

| Cyclobutanone | 4-Iodotoluene | 3-(p-tolyl)cyclobutan-1-one | 70 | 97:3 |

| Cyclobutanone | 1-Iodo-4-methoxybenzene | 3-(4-methoxyphenyl)cyclobutan-1-one | 65 | 96:4 |

| Cyclobutanone | 1-Iodo-3-chlorobenzene | 3-(3-chlorophenyl)cyclobutan-1-one | 78 | 98:2 |

| Spiro[3.3]heptan-1-one | 4-Iodotoluene | 2-(p-tolyl)spiro[3.3]heptan-1-one | 72 | 99:1 |

The chiral pool refers to the collection of inexpensive, enantiomerically pure compounds provided by nature, such as carbohydrates, amino acids, and terpenes. researchgate.net The chiral pool strategy involves using these readily available molecules as starting materials for the synthesis of complex chiral targets.

This approach has been successfully applied to the synthesis of cyclobutane derivatives. For example, chiral scaffolds based on cyclobutane β-amino acids have been synthesized, demonstrating the use of amino acids as building blocks. researchgate.net In another application, the extensive pool of chiral compounds from carbohydrates has been exploited to produce fused and spiro-annulated cyclobutane structures via Cu(I)-catalyzed [2+2] photocycloaddition. acs.org A specific example involves the synthesis of enantiopure cyclobutanes through a heteroatom-directed conjugate addition to epoxyvinylsulfone-substituted carbohydrates, where the carbohydrate backbone directs the formation of the cyclobutane ring. nih.gov This strategy leverages the inherent chirality of the starting material to control the stereochemistry of the final product.

When a molecule contains multiple stereocenters, it is necessary to control their relative configuration (diastereoselectivity). This is critical for synthesizing analogues of this compound that may have substituents at other positions on the cyclobutane ring.

A scalable synthesis of a cis-1,3-disubstituted cyclobutane was developed featuring the diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative using sodium borohydride (B1222165). acs.org The stereochemical outcome of this reduction was highly dependent on reaction conditions, with control of acidic impurities being crucial for achieving high diastereomeric ratios. acs.org

Another powerful method for diastereoselective synthesis involves the cycloaddition of bicyclo[1.1.0]butanes (BCBs). The high strain energy of BCBs drives reactions that open the bicyclic system to form functionalized cyclobutanes. rsc.orgrsc.org The cycloaddition of BCBs with reagents like triazolinediones or nitrosoarenes can produce multi-substituted cyclobutanes with excellent diastereoselectivity, providing access to derivatives with cis-1,3-heteroatom substitutions. rsc.org Similarly, Michael additions of nucleophiles onto substituted cyclobutenes have been shown to proceed with high diastereoselectivity, enabling the efficient formation of various substituted aminocyclobutane esters and amides. nih.gov These methods provide robust control over the relative stereochemistry of substituents on the four-membered ring.

Chemical Reactivity and Transformation Mechanisms of 1 1 Phenylcyclobutyl Ethanone

Reactivity of the Ketone Carbonyl Group

The ketone functional group is the primary site of reactivity in 1-(1-phenylcyclobutyl)ethanone. The polarization of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction class for ketones. wikipedia.orglibretexts.org A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then typically protonated to yield an alcohol. libretexts.org The general mechanism involves the breaking of the C=O pi bond and the formation of a new carbon-nucleophile sigma bond, changing the hybridization of the carbonyl carbon from sp² to sp³. libretexts.orglibretexts.org

A variety of nucleophiles can participate in these additions, including organometallic reagents (like Grignard or organolithium reagents), hydrides, cyanide, and amines, leading to a diverse array of products. wikipedia.orgyoutube.com The reactivity of the carbonyl group is influenced by both steric and electronic factors. The presence of the bulky 1-phenylcyclobutyl group adjacent to the carbonyl is expected to sterically hinder the approach of nucleophiles compared to less substituted ketones. libretexts.org

Table 1: Examples of Nucleophilic Addition Reactions Expected for this compound

| Nucleophile (Reagent) | Expected Product Type |

| Grignard Reagent (R-MgX) | Tertiary Alcohol |

| Organolithium (R-Li) | Tertiary Alcohol |

| Sodium Borohydride (B1222165) (NaBH₄) | Secondary Alcohol |

| Lithium Aluminum Hydride (LiAlH₄) | Secondary Alcohol |

| Hydrogen Cyanide (HCN) | Cyanohydrin |

| Primary Amine (R-NH₂) | Imine (Schiff Base) |

| Water (H₂O, acid/base catalyzed) | Geminal Diol (Hydrate) |

| Alcohol (R-OH, acid catalyzed) | Acetal |

This table is based on the general reactivity of ketones and illustrates the expected products for this compound.

The stereochemical outcome of nucleophilic addition to this compound is significant. Since the two groups attached to the carbonyl carbon (methyl and 1-phenylcyclobutyl) are different, the carbonyl group is prochiral. Attack by a nucleophile will create a new chiral center, potentially leading to a racemic mixture of enantiomers unless a chiral reagent or catalyst is employed. libretexts.orglibretexts.org

Enolate Chemistry and Alpha-Substitution Reactions

The carbon atoms adjacent to the carbonyl group, known as alpha (α) carbons, exhibit enhanced acidity. msu.edu Deprotonation of an α-hydrogen by a suitable base results in the formation of a resonance-stabilized intermediate called an enolate. masterorganicchemistry.comyoutube.com The enolate ion is a powerful nucleophile, with electron density distributed between the α-carbon and the oxygen atom. masterorganicchemistry.com

This compound possesses α-hydrogens only on the methyl group, as the other α-position is a quaternary carbon of the cyclobutane (B1203170) ring. This structural feature means that enolate formation will occur regioselectively at the methyl position.

Mechanism of Enolate Formation and Alpha-Substitution:

Deprotonation: A base removes a proton from the α-carbon (the methyl group) to form the enolate ion. youtube.com

Nucleophilic Attack: The enolate, acting as a nucleophile, attacks an electrophile (E+). The reaction can occur on either the α-carbon (C-attack) or the oxygen (O-attack), but C-attack is generally more common for carbon-based electrophiles. msu.edubham.ac.uk

Product Formation: This results in the substitution of an α-hydrogen with an electrophile. libretexts.orglibretexts.org

Common electrophiles used in α-substitution reactions include alkyl halides (alkylation) and halogens (halogenation). msu.edulibretexts.org The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) is often preferred for the quantitative formation of the enolate, which can then be reacted with an electrophile. youtube.com

Table 2: Potential Alpha-Substitution Reactions of this compound

| Reagent(s) | Reaction Type | Expected Product |

| 1. LDA; 2. R-X (Alkyl Halide) | α-Alkylation | 1-(1-Phenylcyclobutyl)propan-2-one (or longer chain ketone) |

| Br₂ in Acetic Acid | α-Halogenation | 1-Bromo-1-(1-phenylcyclobutyl)ethanone |

| NaOH, I₂ (Haloform Reaction) | Haloform Reaction | 1-Phenylcyclobutanecarboxylic acid and Iodoform (CHI₃) |

Reactions Involving the Cyclobutyl Ring System

The cyclobutane ring in this compound is characterized by significant ring strain, which can be a driving force for specific chemical transformations.

Strain-Release Reactions and Ring Opening Phenomena

Cycloaddition Reactions (e.g., [2+2] Cycloadditions)

Cycloaddition reactions involve the joining of two or more unsaturated molecules to form a cyclic adduct. numberanalytics.comlibretexts.org The ketone group itself can participate in photochemical [2+2] cycloadditions with alkenes (the Paternò–Büchi reaction) to form oxetanes. However, a more relevant possibility for this molecule involves the phenyl ring or potentially the enol form.

The enol or enolate of this compound, having a C=C double bond, could theoretically act as a component in cycloaddition reactions. For instance, an enolate could participate in a formal [2+2] cycloaddition with an allene, as has been observed in complex cascade reactions leading to polycyclic systems that include a cyclobutane ring. nih.gov However, simple thermal [2+2] cycloadditions of alkenes are generally forbidden by orbital symmetry rules, though photochemical variants are allowed. libretexts.orglibretexts.org

Investigations into Homoconjugative and Transannular Interactions

Transannular interactions are non-bonding interactions between substituents on non-adjacent ring atoms, often arising from spatial crowding in medium-sized rings. wikipedia.org In a four-membered ring like cyclobutane, these interactions are less common than in 8- to 11-membered rings. However, the specific conformation of the puckered cyclobutane ring in derivatives can influence reactivity. X-ray crystallographic data for the related compound 2-chloro-1-(3-methyl-3-phenylcyclobutyl)ethanone shows a puckered cyclobutane ring with a dihedral angle of 26.81°. researchgate.net In this compound, the cis or trans relationship of the phenyl and acetyl groups relative to the puckered ring would dictate the proximity of these groups and could influence the conformational equilibrium.

Homoconjugation refers to the interaction of orbitals that are not formally conjugated but are brought into spatial proximity by the molecular framework. A potential, albeit likely weak, homoconjugative interaction could exist between the π-system of the phenyl ring and the π-system of the ketone carbonyl group through the cyclobutyl framework. Such an interaction would depend heavily on the molecule adopting a specific conformation where orbital overlap is possible. Direct evidence for significant transannular or homoconjugative interactions affecting the reactivity of this compound would require detailed computational and spectroscopic studies.

Reaction Mechanisms and Kinetic Studies

The study of reaction mechanisms provides a detailed, step-by-step understanding of how chemical reactions involving this compound occur. This involves examining the intermediates, transition states, and the factors that influence the reaction rate and outcome.

Experimental Determination of Reaction Mechanisms

The primary photochemical reaction for ketones like this compound is the Norrish Type I cleavage. wikipedia.orgyoutube.com This process is initiated by the absorption of ultraviolet light, which excites the carbonyl group from its ground state (S₀) to an excited singlet state (S₁). Through a process called intersystem crossing, the molecule can then transition to a more stable triplet state (T₁). From either of these excited states, the bond between the carbonyl carbon and the adjacent quaternary cyclobutyl carbon (the α-carbon) can break homolytically. wikipedia.org

This α-cleavage results in the formation of two radical intermediates: an acyl radical and a 1-phenylcyclobutyl radical. The stability of the 1-phenylcyclobutyl radical, which is a tertiary benzylic radical, makes this cleavage pathway particularly favorable. Once formed, this pair of radicals can undergo several secondary reactions: wikipedia.orgyoutube.com

Decarbonylation: The acyl radical can lose a molecule of carbon monoxide (CO) to form a methyl radical.

Radical Recombination: The newly formed methyl radical can then combine with the 1-phenylcyclobutyl radical to form 1-methyl-1-phenylcyclobutane. Alternatively, the initial radical pair can recombine to regenerate the starting ketone.

Disproportionation: The radicals can also react via hydrogen abstraction to form an alkene and an aldehyde.

Figure 1: Proposed Norrish Type I reaction mechanism for this compound.

Figure 1: Proposed Norrish Type I reaction mechanism for this compound.Experimental studies on the photolysis of cyclic ketones are often conducted by irradiating a solution of the compound in an inert solvent (like benzene (B151609) or acetonitrile) with UV light (e.g., at 313 nm) and analyzing the products using techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy. For related α-phenyl cyclic ketones, these experiments have shown that the α-cleavage is a dominant pathway, often leading to decarbonylation and ring-expansion or fragmentation products. nih.gov In some cases, Lewis acids can be used to catalyze photochemical rearrangements, potentially altering the product distribution. tum.denih.gov

Kinetic Isotope Effects and Activation Parameters

Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms by determining if a particular bond is broken in the rate-determining step. wikipedia.org This is achieved by replacing an atom with one of its heavier isotopes (e.g., hydrogen with deuterium) and measuring the change in reaction rate. tcichemicals.com A primary KIE (typically kH/kD > 2) is observed when the bond to the isotopically labeled atom is broken in the rate-limiting step. princeton.edu

For the Norrish Type I reaction of this compound, a secondary KIE might be observed if deuterium (B1214612) is substituted at a position not directly involved in the α-cleavage, for instance, on the phenyl ring or the methyl group. Secondary KIEs are usually smaller (kH/kD ≈ 0.7–1.5) and provide information about changes in hybridization at a particular center during the transition state. wikipedia.orgnih.gov

| Parameter | Description | Typical Implication in Norrish Type I |

| kH/kD | Ratio of reaction rate for the non-deuterated vs. deuterated compound. | A significant primary KIE would indicate C-H bond cleavage is rate-limiting, which is not the primary step in Norrish Type I. Secondary KIEs can probe changes in steric environment or hyperconjugation. |

| ΔH‡ | Enthalpy of activation; relates to the energy barrier of the reaction. | Reflects the energy required to break the C-C bond. Lower values are expected for weaker bonds or more stable radical products. |

| ΔS‡ | Entropy of activation; relates to the change in order from reactants to the transition state. | A positive value is generally expected for a cleavage reaction, as the transition state is more disordered than the reactant molecule. |

| Table 1: General Kinetic Isotope Effects and Activation Parameters and Their Significance. |

Influence of Substituents on Reaction Rates and Selectivity (e.g., Hammett Correlations)

The influence of substituents on the phenyl ring of this compound can be quantified using a Hammett plot. This linear free-energy relationship correlates the reaction rates of a series of substituted derivatives with the electronic properties of the substituents. The Hammett equation is given by:

log(kₓ/k₀) = ρσ

where kₓ is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant (which depends on the substituent and its position, meta or para), and ρ (rho) is the reaction constant. The sign and magnitude of ρ provide insight into the reaction mechanism.

For the Norrish Type I α-cleavage, the reaction proceeds through a radical intermediate. The transition state leading to this intermediate may have some charge separation. If the reaction rate is accelerated by electron-donating groups (negative ρ value), it suggests the development of positive charge at the benzylic position in the transition state. Conversely, if the rate is accelerated by electron-withdrawing groups (positive ρ value), it indicates the development of negative charge.

While a specific Hammett study for this compound is not documented, studies on the fragmentation of ionised substituted benzophenones show a good correlation, yielding information about the charge distribution in the transition state. nih.gov For the photolysis of substituted this compound derivatives, one would expect the stability of the resulting 1-phenylcyclobutyl radical to be influenced by the substituent, which would in turn affect the rate of α-cleavage.

| Substituent (X) | σₚ Value | Expected Effect on Radical Stability | Expected Effect on Reaction Rate |

| -OCH₃ | -0.27 | Donating, stabilizes a positive charge | May accelerate the reaction if the transition state has cationic character |

| -CH₃ | -0.17 | Donating, stabilizes a positive charge | May accelerate the reaction if the transition state has cationic character |

| -H | 0.00 | Reference | Reference rate |

| -Cl | +0.23 | Withdrawing, destabilizes a positive charge | May decelerate the reaction if the transition state has cationic character |

| -NO₂ | +0.78 | Withdrawing, destabilizes a positive charge | May decelerate the reaction if the transition state has cationic character |

| Table 2: Representative Hammett Substituent Constants (σₚ) and Their Expected Influence on the Photochemical Reactivity of para-Substituted this compound. |

Derivatization Strategies for Chemical Modification and Further Synthesis

This compound is a versatile building block for the synthesis of more complex molecules, owing to the reactivity of its ketone functional group.

Functional Group Interconversions

The carbonyl group is a hub for a variety of chemical transformations, allowing for its conversion into other functional groups.

Reduction to Alcohols: The ketone can be readily reduced to the corresponding secondary alcohol, 1-(1-phenylcyclobutyl)ethanol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ether solvent, followed by an aqueous workup. mnstate.edu

Conversion to Alkenes: The Wittig reaction provides a powerful method for converting the carbonyl group into a carbon-carbon double bond. wikipedia.org By reacting this compound with a phosphonium (B103445) ylide (a Wittig reagent), a variety of substituted alkenes can be synthesized. tcichemicals.comvisualizeorgchem.com For example, using methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would yield 1-(1-phenylcyclobutyl)ethene. The choice of ylide determines the structure of the resulting alkene. organic-chemistry.orgmasterorganicchemistry.com

Conversion to Amines: Reductive amination can convert the ketone into an amine. This typically involves reacting the ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ using a reducing agent like sodium cyanoborohydride (NaBH₃CN).

| Starting Material | Reagent(s) | Product Functional Group | Example Product |

| This compound | 1. NaBH₄, 2. H₂O | Alcohol | 1-(1-Phenylcyclobutyl)ethanol |

| This compound | Ph₃P=CH₂ | Alkene | 1-Ethenyl-1-phenylcyclobutane |

| This compound | 1. R-NH₂, H⁺, 2. NaBH₃CN | Amine | N-Alkyl-1-(1-phenylcyclobutyl)ethanamine |

| Table 3: Common Functional Group Interconversions for this compound. |

Introduction of Diverse Chemical Moieties

Beyond simple functional group changes, this compound can serve as a scaffold for introducing a wide range of chemical structures.

Carbon-Carbon Bond Formation at the Carbonyl Carbon: Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add to the electrophilic carbonyl carbon to form tertiary alcohols after an acidic workup. missouri.eduwisc.edulibretexts.org For example, reacting this compound with methylmagnesium bromide would yield 2-(1-phenylcyclobutyl)propan-2-ol.

Reactions at the α-Position: The protons on the methyl group are acidic and can be removed by a strong base (like lithium diisopropylamide, LDA) to form an enolate. This enolate is a powerful nucleophile that can react with various electrophiles (e.g., alkyl halides) to introduce new substituents at the carbon adjacent to the carbonyl group. This allows for the synthesis of a variety of α-substituted ketone derivatives.

Synthesis of Heterocyclic Derivatives: The ketone can be a precursor for various heterocyclic compounds. For instance, reaction with hydroxylamine (B1172632) (NH₂OH) yields an oxime derivative, (Z)-1-(3-Mesityl-3-methylcyclobutyl)-2-(morpholin-4-yl)ethanone oxime has been synthesized from a related ketone. researchgate.net Condensation reactions with hydrazines can lead to pyrazoles, and with other bifunctional reagents can yield a wide array of heterocyclic systems. nih.govnih.gov

| Reaction Type | Reagent(s) | Moiety Introduced | Example Product |

| Grignard Reaction | 1. CH₃MgBr, 2. H₃O⁺ | Methyl group and hydroxyl group | 2-(1-Phenylcyclobutyl)propan-2-ol |

| α-Alkylation | 1. LDA, 2. CH₃I | Methyl group at α-carbon | 1-(1-Phenylcyclobutyl)propan-1-one |

| Oxime Formation | NH₂OH·HCl, Base | Oxime group | This compound oxime |

| Table 4: Strategies for Introducing Diverse Moieties to this compound. |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the precise structural determination of 1-(1-phenylcyclobutyl)ethanone in solution. The analysis of proton (¹H) and carbon-13 (¹³C) nuclei provides a detailed map of the molecular framework.

Elucidation of Proton (¹H) and Carbon (¹³C) Chemical Shifts and Coupling Constants

The ¹H NMR spectrum of this compound displays characteristic signals for each set of chemically distinct protons. Protons on the aromatic phenyl ring typically appear as a multiplet in the downfield region of the spectrum (approximately 7.2-7.5 ppm), reflecting their varied electronic environments. youtube.com The methyl protons of the acetyl group are readily identified as a sharp singlet around 2.1 ppm, shifted downfield by the adjacent electron-withdrawing carbonyl group. The methylene (B1212753) protons of the cyclobutyl ring produce complex multiplets between 1.8 and 2.5 ppm due to their diastereotopic nature and spin-spin coupling with neighboring protons.

Complementing the proton data, the ¹³C NMR spectrum shows a distinct peak for each unique carbon atom. oregonstate.edupressbooks.pub The carbonyl carbon is the most deshielded, appearing far downfield around 209 ppm. libretexts.org The quaternary carbon of the cyclobutyl ring, bonded to the phenyl group, gives a signal near 55 ppm. Aromatic carbons resonate in the 125-150 ppm range, while the cyclobutyl methylene carbons are found at approximately 30-35 ppm. libretexts.orglibretexts.org The methyl carbon of the acetyl group has a characteristic chemical shift of about 27 ppm. libretexts.org

Table 1: Approximate ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom/Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic Protons (Ph-H) | 7.2-7.5 (multiplet) | - |

| Cyclobutyl Protons (-CH₂-) | 1.8-2.5 (multiplets) | - |

| Acetyl Protons (-CH₃) | ~2.1 (singlet) | - |

| Carbonyl Carbon (C=O) | - | ~209 |

| Quaternary Cyclobutyl Carbon (C-Ph) | - | ~55 |

| Aromatic Carbons (C-Ar) | - | ~126-145 |

| Cyclobutyl Carbons (-CH₂-) | - | ~30-35 |

| Acetyl Carbon (-CH₃) | - | ~27 |

Note: Exact chemical shifts can vary based on the solvent and spectrometer operating frequency.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Spatial Relationships

To confirm assignments and piece together the molecular structure, two-dimensional (2D) NMR techniques are essential. researchgate.netemory.edudandelon.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.net In this compound, COSY spectra would reveal correlations between the different methylene protons within the cyclobutyl ring, establishing their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. HSQC is used to definitively link the proton assignments with their corresponding carbon signals, for example, matching the cyclobutyl proton multiplets to the correct cyclobutyl carbon peaks.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range correlations between protons and carbons (over two to three bonds). researchgate.net It is critical for connecting the different fragments of the molecule. For instance, an HMBC spectrum would show a correlation from the singlet methyl protons to both the carbonyl carbon and the quaternary cyclobutyl carbon, confirming the structure of the acetyl group and its point of attachment. It would also show correlations between the aromatic protons and the quaternary cyclobutyl carbon, confirming the phenyl group's position.

Vibrational Spectroscopy

Vibrational spectroscopy probes the characteristic vibrations of molecular bonds and functional groups, providing a unique spectroscopic fingerprint. upi.edu

Advanced Fourier Transform Infrared (FT-IR) Analysis

The FT-IR spectrum of this compound is distinguished by a very strong and sharp absorption band for the carbonyl (C=O) group's stretching vibration, which typically appears around 1705 cm⁻¹. niscpr.res.inupi.edu Other significant bands include C-H stretching vibrations from the aromatic ring (3000-3100 cm⁻¹) and the aliphatic cyclobutyl and methyl groups (2850-3000 cm⁻¹). niscpr.res.in Aromatic C=C stretching vibrations are also visible in the 1450-1600 cm⁻¹ region. niscpr.res.innih.gov

Table 2: Principal FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch | Ketone | ~1705 | Strong, Sharp |

| C-H Stretch | Aromatic | 3000-3100 | Medium |

| C-H Stretch | Aliphatic | 2850-3000 | Medium |

| C=C Stretch | Aromatic Ring | 1450-1600 | Medium-Weak |

Raman Spectroscopy Applications

Raman spectroscopy offers complementary information to FT-IR and is particularly sensitive to non-polar, symmetric bond vibrations. potsdam.eduvtt.fi For this compound, the symmetric "breathing" mode of the phenyl ring is expected to produce a strong signal. The C=O stretch is also Raman active. A key advantage of Raman spectroscopy is its insensitivity to water, making it well-suited for analyzing samples in aqueous media where water's strong IR absorption would otherwise interfere. vtt.fipharmtech.com The technique is valuable for non-destructive chemical analysis and can be used to study solids, liquids, and gases. potsdam.eduresearchgate.net

X-ray Diffraction Crystallography for Solid-State Structure Determination

When this compound is in a crystalline form, single-crystal X-ray diffraction provides the most definitive and unambiguous structural data. nih.gov This powerful technique determines the precise three-dimensional coordinates of every atom in the solid state, yielding exact bond lengths, bond angles, and torsional angles. A crystallographic analysis would reveal the specific puckered conformation of the cyclobutyl ring and the precise orientation of the phenyl and acetyl substituents relative to it. researchgate.net This empirical data is the gold standard for validating the structural insights gained from spectroscopic and computational methods. nih.gov

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion.

The molecular formula of this compound is C12H14O, corresponding to a monoisotopic mass of approximately 174.10 g/mol . guidechem.com In mass spectrometry, the compound is expected to ionize, most commonly by forming a protonated molecule [M+H]+ in techniques like electrospray ionization (ESI). Predicted mass-to-charge ratios (m/z) for various adducts of this compound have been calculated and are presented in the table below. uni.lu

| Adduct Type | Predicted m/z |

| [M+H]+ | 175.11174 |

| [M+Na]+ | 197.09368 |

| [M-H]- | 173.09718 |

| [M+NH4]+ | 192.13828 |

| [M+K]+ | 213.06762 |

| [M+H-H2O]+ | 157.10172 |

| [M]+ | 174.10391 |

This data is based on computational predictions. uni.lu

The fragmentation of this compound under electron ionization (EI) or collision-induced dissociation (CID) is anticipated to follow pathways characteristic of ketones. libretexts.org The primary fragmentation mechanism for ketones involves the cleavage of the carbon-carbon bonds adjacent to the carbonyl group, a process known as α-cleavage. libretexts.orgmiamioh.edu

For this compound, two primary α-cleavage pathways are possible:

Loss of the methyl group (•CH3): Cleavage of the bond between the carbonyl carbon and the methyl group would result in the formation of a 1-phenylcyclobutylcarbonyl cation. This would produce a fragment ion with an m/z of 159.

Loss of the acetyl group (CH3CO•): Cleavage of the bond between the carbonyl carbon and the cyclobutyl ring would lead to the loss of an acetyl radical, forming a 1-phenylcyclobutyl cation. This would result in a fragment ion with an m/z of 131.

Further fragmentation of the 1-phenylcyclobutyl cation (m/z 131) could occur through rearrangement and loss of ethene (C2H4) from the cyclobutyl ring to yield a stable styryl cation (C8H7+), which would be observed at an m/z of 103. The fragmentation of cyclic ketones can also be complex, potentially involving ring-opening reactions followed by subsequent cleavages. miamioh.edu

A proposed fragmentation pathway is illustrated below:

Molecular Ion (M•+): m/z = 174

α-cleavage (loss of •CH3): [M - 15]+ → m/z = 159

α-cleavage (loss of CH3CO•): [M - 43]+ → m/z = 131

Rearrangement and loss of C2H4 from m/z 131: [C9H11]+ → [C7H7]+ + C2H4 → m/z = 103 (This corresponds to the tropylium (B1234903) ion, a common fragment from benzyl-containing compounds)

Phenyl cation from m/z 103 or 131: [C6H5]+ → m/z = 77

These predicted fragmentation pathways provide a basis for the structural confirmation of this compound in mass spectrometry experiments. The presence of key fragment ions at m/z 159, 131, 103, and 77 would be strong evidence for the proposed structure.

Based on a comprehensive search of available scientific literature, there are no specific theoretical and computational chemistry studies focused on the compound This compound . Consequently, the detailed analysis requested in the provided outline, including Density Functional Theory (DFT) calculations, molecular orbital analysis, and conformational analysis for this specific molecule, cannot be provided at this time.

The absence of such dedicated research indicates that the quantum chemical properties, electronic structure, and conformational landscapes of this compound have not been a subject of published investigation within the academic or industrial research communities. Therefore, generating an article that adheres to the user's strict outline and content requirements is not possible without fabricating data, which would violate the core principles of accuracy and reliance on verifiable sources.

Further research in the field of computational chemistry may eventually include studies on this compound, at which point a detailed article could be composed. However, until such research is published, a scientifically accurate and detailed response to the user's request cannot be formulated.

Theoretical and Computational Chemistry Studies

Reaction Pathway and Transition State Calculations

Energetic Profiles of Key Transformations

Further research or access to proprietary computational chemistry databases would be necessary to generate the detailed article as requested.

Advanced Studies on the Cyclobutyl Ring System Within 1 1 Phenylcyclobutyl Ethanone

Cyclobutyl Ring Strain and its Chemical Consequences

The cyclobutane (B1203170) ring is characterized by significant ring strain, a consequence of deviations from ideal bond angles and torsional strain from eclipsing interactions. wikipedia.orglibretexts.org This internal energy has profound implications for the molecule's stability and chemical behavior.

The strain energy of a cycloalkane can be quantified by comparing its heat of combustion per methylene (B1212753) (CH₂) group to that of a strain-free reference, such as a long-chain alkane or cyclohexane (B81311). libretexts.orgyale.edu The parent cyclobutane molecule possesses a total strain energy of approximately 26.3 kcal/mol (110 kJ/mol). wikipedia.orglibretexts.orgmasterorganicchemistry.com This high level of strain is primarily attributed to two factors:

Angle Strain: A planar cyclobutane would have internal C-C-C bond angles of 90°. This is a significant deviation from the ideal 109.5° angle for sp³ hybridized carbon, leading to substantial angle strain. To partially alleviate this, the cyclobutane ring adopts a puckered or "butterfly" conformation, which reduces the bond angles to around 88°. wikipedia.orglibretexts.org

Torsional Strain: In a planar conformation, all hydrogen atoms on adjacent carbons would be fully eclipsed. The puckering of the ring reduces this torsional strain by staggering the substituents, though some eclipsing interactions remain. libretexts.orglibretexts.org

This inherent strain makes the cyclobutyl ring in 1-(1-phenylcyclobutyl)ethanone susceptible to reactions that lead to ring-opening, as this relieves the strain energy. For instance, certain reactions, like those involving photochemical excitation of the ketone (e.g., Norrish Type II type reactions), can preferentially cleave C-C bonds within the ring system. nih.gov The high reactivity of the strained ring is a key feature, making it a valuable, albeit unstable, building block in chemical synthesis. libretexts.orgnih.gov

Table 1: Comparative Strain Energies of Common Cycloalkanes

This table illustrates the high strain energy of the cyclobutane system compared to other cycloalkanes.

| Cycloalkane | Ring Size | Total Strain Energy (kcal/mol) | Strain per CH₂ Group (kcal/mol) |

| Cyclopropane | 3 | ~27.6 | ~9.2 |

| Cyclobutane | 4 | ~26.3 | ~6.6 |

| Cyclopentane | 5 | ~6.2 | ~1.2 |

| Cyclohexane | 6 | ~0 | ~0 |

Data compiled from various sources. wikipedia.orglibretexts.orgmasterorganicchemistry.com

Electronic Effects of the Phenyl Substituent on the Cyclobutyl Ring and Ketone Moiety

The phenyl group is not an electronically inert substituent. It exerts powerful inductive and resonance effects that modulate the electron density and, consequently, the reactivity of both the cyclobutyl ring and the adjacent ketone. chemistrysteps.comquora.com

The electronic character of the phenyl group is dual in nature, capable of acting as either an electron-withdrawing or electron-donating group depending on the electronic demand of the reaction.

Inductive Effect (-I): The carbon atoms of the phenyl ring are sp² hybridized, which makes them more electronegative than the sp³ hybridized carbons of the cyclobutyl ring. quora.comstackexchange.com This difference in electronegativity causes the phenyl group to pull electron density away from the quaternary carbon of the cyclobutyl ring through the sigma bond network. This is known as a negative inductive (-I) effect. chemistrysteps.comquora.com This electron withdrawal slightly increases the acidity of the alpha-protons on the cyclobutyl ring and influences the electrophilicity of the ketone's carbonyl carbon.

Resonance Effect (+R/-R): The phenyl group's π-system can interact with adjacent functional groups through resonance.

Interaction with the Ketone: The carbonyl group is electron-withdrawing. In this context, the phenyl ring can act as an electron-donating group (+R) by delocalizing its π-electrons toward the carbonyl carbon. stackexchange.com This delocalization can be represented by resonance structures where a positive charge develops on the phenyl ring and the carbonyl oxygen bears a negative charge. This resonance interaction reduces the partial positive charge on the carbonyl carbon, making it slightly less reactive toward nucleophiles compared to a simple aliphatic ketone. stackexchange.com

Interaction with the Cyclobutyl Ring: While direct resonance interaction with the saturated cyclobutyl ring is not possible, the electronic nature of the phenyl group can influence reactions at the ring through space or by modifying the stability of reactive intermediates.

Table 2: Summary of Electronic Effects of the Phenyl Group in this compound

| Effect | Type | Target Moiety | Description | Consequence |

| Inductive | Electron-withdrawing (-I) | Cyclobutyl Ring / Ketone | sp² carbons of the phenyl ring pull electron density through sigma bonds. quora.comechemi.com | Increases electrophilicity of the carbonyl carbon; influences acidity of ring protons. |

| Resonance | Electron-donating (+R) | Ketone | π-electrons from the phenyl ring delocalize into the carbonyl group's π-system. stackexchange.com | Reduces the electrophilicity of the carbonyl carbon, stabilizing the molecule. |

Stereochemical Aspects of the Cyclobutyl Ring

As previously mentioned, the cyclobutane ring adopts a puckered conformation to minimize torsional strain. ic.ac.uk This puckering creates two distinct types of substituent positions: axial and equatorial, analogous to the well-known cyclohexane conformations, although the energy differences are smaller. ic.ac.uk The ring can rapidly interconvert between two equivalent puckered conformations.

In this compound, both the phenyl and acetyl groups are attached to the same carbon atom (C1). This 1,1-disubstitution pattern significantly influences the ring's preferred conformation. The bulky nature of both the phenyl and acetyl groups creates substantial steric hindrance. The molecule will adopt a puckered conformation that minimizes the repulsive van der Waals interactions between these groups and the rest of the ring.

While the energy difference between planar and puckered states in many cyclobutanes is small (often <1 kcal/mol), the steric bulk of the substituents in this compound would strongly favor a puckered state. ic.ac.uk The specific puckering angle and the orientation of the substituents would be a fine balance to relieve torsional strain along the C-C bonds of the ring while avoiding unfavorable steric clashes. A detailed conformational analysis, likely requiring computational modeling or X-ray crystallography, would be needed to determine the precise, lowest-energy conformation. acs.orgnih.gov

Table 3: Potential Conformational Orientations in a Puckered Cyclobutane Ring

| Position | Description | Steric Implications for a Bulky Substituent |

| Axial | The bond is roughly parallel to the principal axis of the ring. | Generally leads to greater steric interactions with other axial substituents on the same side of the ring (1,3-diaxial interactions). |

| Equatorial | The bond points away from the center of the ring, roughly in the "equator" of the molecule. | Generally the more stable position for bulky groups as it minimizes steric strain. ic.ac.uk |

Q & A

Q. What role does this compound play in catalytic systems (e.g., as a ligand or substrate)?

- Methodology : Test its coordination capacity with transition metals (e.g., Pd, Cu) via UV-Vis titration. Cyclobutane strain may enhance catalytic activity in cross-coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.